molecular formula C11H19NO B14248784 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one CAS No. 206998-79-0

1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one

Cat. No.: B14248784
CAS No.: 206998-79-0
M. Wt: 181.27 g/mol
InChI Key: MVXJVRNMGNXROR-RCAUJQPQSA-N
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Description

1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one is a compound with the chemical formula C₁₁H₁₉NO. It belongs to a group of stereoisomers and is known for its significant impact on the nervous system. This compound is also referred to as anatoxin-a, a potent neurotoxin produced by several species of freshwater cyanobacteria.

Preparation Methods

The synthesis of 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves various enantioselective methods. One such method includes the asymmetric synthesis of azabicyclo[3.3.1]nonane derivatives, starting from dimethyl nonadienedioate. This process utilizes a stereoselective domino Michael–Dieckman reaction to create a cyclohexane derivative with three adjacent stereocenters. The subsequent chemoselective transformation and cyclization lead to the formation of a morphan motif.

Another approach involves the preparation of enantiomerically enriched azabicyclo[6.2.0]dec-4-en-10-one, which are potential precursors for the synthesis of anatoxin-a. This synthesis begins with the addition of chlorosulfonyl isocyanate to cyclooctadiene, followed by N-hydroxymethylation. The resulting compound is then resolved using lipase-catalyzed asymmetric acylation.

Chemical Reactions Analysis

1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include tributyltin hydride and azoisobutyronitrile in refluxing toluene, which yield high amounts of 9-azabicyclo[3.3.1]nonanes.

Major products formed from these reactions include enantiomerically enriched esters and alcohols, which are valuable for the synthesis of anatoxin-a. Further treatment with NH4OH/MeOH allows for the production of corresponding β-lactams.

Scientific Research Applications

1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one has several scientific research applications. In chemistry, it is used for the synthesis and tautomerism studies of 9-azabicyclo[4.2.1]nonan-1-ols and derivatives. This research contributes to understanding the chemistry of bicyclic amino-alcohols.

In biology and medicine, the compound is relevant in drug discovery and PI3 kinase inhibition. It has been used in the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, showcasing its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves its interaction with the nervous system. As a potent neurotoxin, it affects the nervous system by binding to specific molecular targets and pathways. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one can be compared with other similar compounds such as azabicyclo[3.3.1]nonane derivatives and azabicyclo[6.2.0]dec-4-en-10-one. These compounds share similar structural features and synthetic routes but differ in their specific applications and chemical properties.

Properties

CAS No.

206998-79-0

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-[(1R,6R)-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one

InChI

InChI=1S/C11H19NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1

InChI Key

MVXJVRNMGNXROR-RCAUJQPQSA-N

Isomeric SMILES

CCC(=O)C1CCC[C@@H]2CC[C@H]1N2

Canonical SMILES

CCC(=O)C1CCCC2CCC1N2

Origin of Product

United States

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